molecular formula C18H18N2O2S B4580265 N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide

Cat. No. B4580265
M. Wt: 326.4 g/mol
InChI Key: TUEGMIKAIGULJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including condensation, cyclopalladation, and reactions with various cyanoacetate or malononitrile compounds. For example, cyclopalladation of N,N-dimethyl-2(or −3)-furancarboselenoamide with lithium tetrachloropalladate forms a five-membered palladaselenaheterocycle, indicating the complexity and specificity required in the synthesis of such compounds (Nonoyama & Nonoyama, 1989). Similarly, reactions of 2-benzamido-4,5-dihydro-3-thiophene- and -3-furancarbonitriles with ethyl or methyl cyanoacetate and malononitrile under specific conditions highlight the intricate steps involved in synthesizing these complex molecules (Yamagata et al., 1994).

Molecular Structure Analysis

The structural analysis of compounds within this chemical class involves advanced techniques such as X-ray diffraction, highlighting the planarity and coplanarity of various units within the molecules, which is crucial for understanding their chemical behavior and interactions (Bozorov et al., 2010). Such analyses reveal the detailed geometry of the molecules, aiding in the prediction of their reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactivity of this compound class often involves interactions with various reagents to form new bonds or functional groups. For instance, reactions with chloroacetonitrile or chloroacetamide can furnish derivatives with significant changes in their chemical structure and properties, leading to new compounds with potential biological activities (Abdel-rahman et al., 2003).

Physical Properties Analysis

While specific studies on the physical properties of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide were not identified, research on related compounds provides insights into methodologies for assessing properties such as melting points, solubility, and crystallinity. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly employed for such assessments.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are crucial for understanding the compound's potential applications and behaviors in various environments. The Michael reaction, for instance, has been utilized to synthesize derivatives, showcasing the versatility and reactivity of the furan and thiophene moieties in these compounds (Dyachenko et al., 2014).

Scientific Research Applications

Chemical Synthesis and Reactivity

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide, and similar compounds, have been the subject of various chemical synthesis and reactivity studies. The research includes cyclopalladation and cycloplatination reactions, demonstrating how these processes can form chelates with diverse donor atoms, leading to the creation of novel palladaselenaheterocycles and metallathiaheterocycles (Nonoyama & Nonoyama, 1989; Nonoyama, 1989). These studies highlight the compound's potential as a precursor in organometallic chemistry, facilitating the synthesis of complex structures with potential applications in catalysis and materials science.

Cytotoxicity and Antiproliferative Activity

Research on derivatives of thieno[2,3-b]pyridine and furo[2,3-b]pyridine, closely related to the target compound, has shown significant cytotoxicity and antiproliferative activity against various cancer cell lines. A study demonstrated that certain derivatives exhibit high activity, particularly against melanoma and breast cancer cell lines, highlighting their potential in developing new anticancer agents (Hung et al., 2014).

Enzymatic Polymerization and Material Science

In material science, research on furan-2,5-dicarboxylic acid (FDCA)-based polyamides, analogous to compounds structurally related to N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide, indicates these materials are promising sustainable alternatives to polyphthalamides. Enzymatic polymerization techniques have been employed to produce high molecular weight polymers, suggesting applications in high-performance materials (Jiang et al., 2015).

Colorimetric Sensors and Selective Detection

The development of colorimetric sensors based on photochromic diarylethenes, structurally akin to the compound , demonstrates the potential for selective detection of biomolecules like cysteine and homocysteine. This research shows how modifications to the compound's structure can lead to significant changes in absorption spectrum, enabling its use as a highly selective sensor (Zheng et al., 2013).

properties

IUPAC Name

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-5-6-12(2)13(8-11)15-10-23-18(14(15)9-19)20-17(21)16-4-3-7-22-16/h5-6,8,10,16H,3-4,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEGMIKAIGULJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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